

# Unlocking Synergistic Potential: Capmatinib in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Capmatinib Hydrochloride |           |
| Cat. No.:            | B8819731                 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Capmatinib's synergistic effects with other kinase inhibitors, supported by experimental data from preclinical and clinical studies. The focus is on overcoming resistance and enhancing therapeutic efficacy in non-small cell lung cancer (NSCLC) and other malignancies.

Capmatinib, a potent and selective MET inhibitor, has demonstrated significant clinical activity in patients with MET-driven cancers, particularly NSCLC with MET exon 14 skipping mutations. However, the emergence of primary and acquired resistance necessitates the exploration of combination strategies. This guide delves into the synergistic interactions of Capmatinib with various classes of kinase inhibitors, providing a detailed overview of the underlying mechanisms, experimental validation, and clinical implications.

# Capmatinib and EGFR Inhibitors: A Strategy to Overcome Resistance

One of the most explored combination strategies involves pairing Capmatinib with Epidermal Growth Factor Receptor (EGFR) inhibitors. MET amplification is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs) in EGFR-mutant NSCLC.[1][2] Coinhibition of both MET and EGFR pathways has shown promise in preclinical models and clinical trials.



# **Quantitative Data Summary: Capmatinib with EGFR Inhibitors**



| Combination               | Cancer Type                                                   | Model                                          | Key Findings                                                                                                                                                                   | Reference |
|---------------------------|---------------------------------------------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Capmatinib +<br>Gefitinib | EGFR-mutant,<br>MET-<br>dysregulated<br>NSCLC                 | Phase Ib/II<br>Clinical Trial<br>(NCT01610336) | Overall Response Rate (ORR): 27%. In patients with high MET amplification (gene copy number ≥ 6), the ORR was 47%. [1]                                                         | [1]       |
| Capmatinib +<br>Erlotinib | MET-positive<br>NSCLC                                         | Phase I/II Clinical<br>Trial                   | Recommended Phase II Dose (RP2D): Capmatinib 400 mg twice daily + Erlotinib 150 mg daily. In patients with EGFR mutations and acquired resistance to TKIs, the ORR was 50%.[3] | [3]       |
| Capmatinib +<br>Afatinib  | MET-amplified NSCLC (Capmatinib- resistant cell line EBC-CR2) | In vitro                                       | Synergistically inhibited cell proliferation. The IC50 was lower for the combination compared to either drug alone.[4]                                                         | [4]       |
| Capmatinib + Osimertinib  | EGFR-mutant,<br>MET-amplified                                 | Preclinical<br>(Patient-Derived                | Overcame<br>Osimertinib                                                                                                                                                        | [5]       |



**NSCLC** 

Xenograft) & Case Report

resistance and

improved

survival in a PDX mouse model. A patient with acquired resistance to

Osimertinib due

to a MET

Y1003N mutation showed a partial response to the combination.[5]

### **Experimental Protocols**

In Vitro Cell Viability Assay (Capmatinib + Afatinib):[4]

- Cell Line: EBC-CR2, a Capmatinib-resistant NSCLC cell line with MET amplification and EGFR-MET heterodimerization.
- Treatment: Cells were treated with increasing concentrations of Capmatinib, Afatinib, or a combination of both (e.g., Afatinib at a constant concentration of 0.1 µmol/L with varying concentrations of Capmatinib).
- Duration: 72 hours.
- Assay: Cell viability was assessed using a standard method such as the Cell Counting Kit-8 (CCK8) assay.
- Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each treatment condition to determine synergistic effects.

Patient-Derived Xenograft (PDX) Model (Capmatinib + Osimertinib):[5]

Model: Immunocompromised mice engrafted with tumors from a patient with EGFR-mutant,
 MET-amplified NSCLC who had developed resistance to Osimertinib.



- Treatment Groups:
  - Vehicle control
  - Osimertinib alone
  - Capmatinib alone
  - Capmatinib + Osimertinib combination
- Administration: Drugs were administered orally at predetermined doses and schedules.
- Endpoints: Tumor growth was monitored over time. Survival analysis was also performed.
- Analysis: Tumor burden and survival curves were compared between the different treatment groups to evaluate the efficacy of the combination therapy.

# **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: Dual inhibition of MET and EGFR pathways by Capmatinib and an EGFR inhibitor.





Click to download full resolution via product page

Caption: General workflow for in vitro synergy studies.

# Capmatinib and MEK Inhibitors: Targeting Downstream Signaling

Hyperactivation of the MAPK signaling pathway is another mechanism of resistance to MET TKIs.[6] The combination of Capmatinib with a MEK inhibitor, such as Trametinib, aims to simultaneously block both the upstream MET receptor and a key downstream effector in the MAPK pathway.[6][7]

# Quantitative Data Summary: Capmatinib with MEK

|     |              | _ |   |     |
|-----|--------------|---|---|-----|
|     | <b>→</b> • • |   |   | 140 |
|     | 4 I I        |   |   |     |
| Inl |              |   | L |     |

| Combination                | Cancer Type                                                               | Model                                         | Key Findings                                                                                                                                 | Reference |
|----------------------------|---------------------------------------------------------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Capmatinib +<br>Trametinib | MET-altered NSCLC (with acquired resistance to MET inhibitor monotherapy) | Phase I/Ib<br>Clinical Trial<br>(NCT05435846) | Ongoing trial to assess safety and efficacy. Preclinical models showed this combination could overcome resistance to MET TKI monotherapy.[6] | [6][7][8] |

## **Experimental Protocols**

Phase I/Ib Clinical Trial Design (Capmatinib + Trametinib):[6][7][8]



- Patient Population: Patients with advanced or metastatic NSCLC harboring MET exon 14 skipping mutations, MET amplification, or MET fusion who had previously progressed on a single-agent MET inhibitor.
- Phase I (Dose Escalation): A conventional 3+3 design is used to determine the recommended Phase II dose (RP2D) of Capmatinib in combination with Trametinib.
- Phase Ib (Dose Expansion): Once the RP2D is identified, additional patients are enrolled to further characterize the safety and efficacy of the combination.
- Treatment Regimen: Patients receive Capmatinib orally twice daily and Trametinib orally once daily in 28-day cycles.[8]
- Primary Endpoints:
  - Phase I: RP2D of the combination.
  - Phase Ib: Safety profile of the combination.
- Secondary Endpoints: Overall response rate, progression-free survival, and disease control
  rate.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Combined blockade of MET and the downstream MEK pathway.



# Capmatinib and Other MET Inhibitors: A Dual-Targeting Approach

Combining Capmatinib with other MET-targeting agents, such as the bispecific antibody Amivantamab (which targets both EGFR and MET), represents a novel strategy to achieve a more potent and comprehensive inhibition of the MET signaling pathway.

Quantitative Data Summary: Capmatinib with Other MET Inhibitors



| Combination                                     | Cancer Type                               | Model                                       | Key Findings                                                                                                                                                                       | Reference |
|-------------------------------------------------|-------------------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Capmatinib +<br>Amivantamab                     | Advanced<br>NSCLC with<br>MET alterations | Phase I/II Clinical<br>Trial<br>(METalmark) | Ongoing trial to identify the recommended Phase 2 combination dose and evaluate antitumor activity. Preliminary results show promising activity with no unexpected adverse events. | [9]       |
| Capmatinib + Merestinib (Type II MET inhibitor) | TPR-MET<br>mutant Ba/F3<br>cell lines     | In vitro                                    | Combination of a Type I (Capmatinib) and Type II (Merestinib) MET inhibitor showed cellular synergy and inhibited the development of common resistance mutations.[10]              | [10]      |

# **Experimental Protocols**

Phase I/II Clinical Trial Design (Capmatinib + Amivantamab):[9]

• Patient Population: Patients with unresectable metastatic NSCLC with MET exon 14 skipping mutations or MET amplification.



- Phase I (Dose Selection): To identify the recommended Phase 2 combination dose (RP2CD).
- Phase II (Expansion): To evaluate the antitumor effect of the combination at the RP2CD in different patient cohorts (treatment-naïve and previously treated).
- Treatment Regimen: Participants receive Capmatinib orally twice daily in combination with Amivantamab administered via intravenous infusion.
- Primary Endpoints:
  - Phase I: Dose-limiting toxicities.
  - Phase II: Antitumor activity.

### **Logical Relationship of Dual MET Inhibition**



Click to download full resolution via product page

Caption: Amivantamab and Capmatinib target different domains of the MET receptor.

# Conclusion



The synergistic combination of Capmatinib with other kinase inhibitors presents a powerful strategy to enhance anti-tumor activity and overcome resistance mechanisms in various cancers, particularly in NSCLC. The combinations with EGFR and MEK inhibitors are supported by robust preclinical and emerging clinical data, offering new therapeutic avenues for patients with MET-driven malignancies. Further investigation into these and other novel combinations will be crucial for optimizing treatment outcomes and expanding the clinical utility of Capmatinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Phase I/II Study of Capmatinib Plus Erlotinib in Patients With MET-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Trial Report: A Multicenter Phase I/Ib study of Capmatinib Plus Trametinib in Patients with Metastatic Non-Small Cell Lung Center Harboring MET exon 14 Skipping Mutations and other MET-Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MEK signaling pathway in non-small cell lung cancer (NSCLC) patients with RAS aberrations PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Unlocking Synergistic Potential: Capmatinib in Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819731#assessing-the-synergistic-effects-of-capmatinib-with-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com